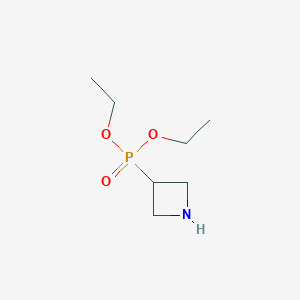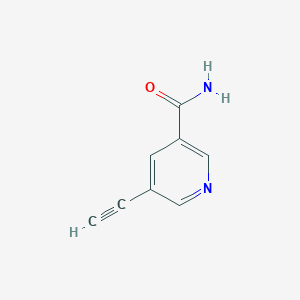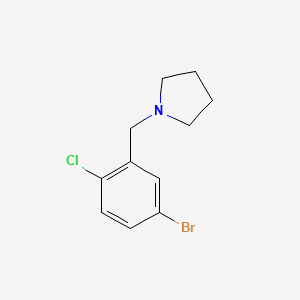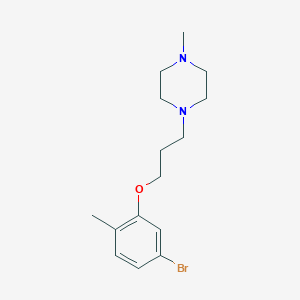
Diethyl (azetidin-3-yl)phosphonate
Overview
Description
Diethyl (azetidin-3-yl)phosphonate is a chemical compound with the molecular formula C7H16NO3P . It is used in various chemical reactions and has potential applications in pharmaceutical testing .
Synthesis Analysis
The synthesis of phosphonate compounds like this compound often involves reactions with trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A specific synthesis method for this compound is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonate group attached to an azetidine ring . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.18 . Further physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Anticancer Properties
Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has shown potent anticancer activity, particularly in the treatment of acute promyelocytic leukemia. It induces cell differentiation and apoptosis, especially when combined with All‐Trans Retinoic Acid, suggesting potential for chemo‐differentiation therapy in leukemia treatment (Mohammadi et al., 2019).
Corrosion Inhibition
Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and related α-aminophosphonates have demonstrated significant inhibition of mild steel corrosion in hydrochloric acid, crucial for industrial pickling processes. These compounds act as mixed-type inhibitors, offering a promising approach to corrosion protection (Gupta et al., 2017).
Synthesis and Chemical Properties
The synthesis of enantiomerically enriched protected 2-amino-, 2,3-diamino- and 2-amino-3-hydroxypropylphosphonates has been developed, showcasing methodologies for producing functionally diverse phosphonates starting from aziridinylmethylphosphonates. This highlights the compound's utility in creating stereochemically complex molecules for further research applications (Trocha et al., 2023).
Antiviral and Cytotoxic Evaluation
Phosphonylated 1,2,3-triazoles, synthesized from azidoethyl- and azidopropylphosphonates, were evaluated for antiviral activity against DNA and RNA viruses. Despite the lack of observed antiviral activity at tested concentrations, this research contributes to the exploration of phosphonate derivatives in antiviral drug development (Głowacka et al., 2012).
Photodegradation and Environmental Impact
Studies on the photodegradation of phosphonates in water have provided insights into their environmental fate. Phosphonates, including those related to diethyl (azetidin-3-yl)phosphonate, undergo UV light conversion, highlighting considerations for their use and disposal in environmental contexts (Lesueur et al., 2005).
Mechanism of Action
Target of Action
Diethyl (azetidin-3-yl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the target’s function. The compound’s mode of action is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles
Biochemical Pathways
This compound, as a phosphonate, is involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . .
Pharmacokinetics
It is known that phosphonates, in general, serve as non-hydrolyzable phosphate mimics in various biomedical applications . This suggests that this compound may have similar properties.
Result of Action
Phosphonates, in general, are known to inhibit enzymes utilizing phosphates as substrates . This suggests that this compound may have similar effects.
Action Environment
It is known that the reactivity of phosphonates decreases with increasing steric congestion and increases due to the effect of electron-withdrawing substituents . This suggests that the action of this compound may be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
Diethyl (azetidin-3-yl)phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases and kinases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt pathways. These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain phosphatases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can activate kinases by promoting their phosphorylation. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins. These interactions influence the localization and accumulation of this compound, thereby affecting its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is often directed to particular cellular compartments or organelles by targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it may influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and chromatin structure .
properties
IUPAC Name |
3-diethoxyphosphorylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQTGQFIBYREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CNC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)








![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)

